molecular formula C7H18ClN3O2S B1448741 N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride CAS No. 1803580-76-8

N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride

Cat. No. B1448741
CAS RN: 1803580-76-8
M. Wt: 243.76 g/mol
InChI Key: CXIHQYPGICCKNY-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C7H18ClN3O2S . It has a molecular weight of 243.75 .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride” consists of a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a sulfonamide group .


Physical And Chemical Properties Analysis

“N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride” has a molecular weight of 243.75 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Heterocycles and Acyclic Systems

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .

Amination

N,N-Dialkyl amides have been used in amination . This process involves the introduction of an amino group into a molecule.

Formylation

Formylation is another application of N,N-dialkyl amides . This process involves the addition of a formyl group to a molecule.

Carbonylation

Carbonylation is a process that introduces a carbonyl group into a molecule . N,N-dialkyl amides have been used in this process .

Cyanation

Cyanation is a process that introduces a cyano group into a molecule . N,N-dialkyl amides have been used in this process .

Heterocycle Synthesis

N,N-dialkyl amides have been used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .

Antibacterial and Antifungal Activities

The compounds have shown a broad range of activity from high to moderate in antibacterial, antifungal and antioxidant activities .

Organic, Organometallic and Bioorganic Transformations

The organic, organometallic and bioorganic transformations are extensively carried out in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) . These two polar solvents are not only used for their dissolution properties, but also as multipurpose reagents .

properties

IUPAC Name

N,N-dimethyl-1,4-diazepane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-6-3-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIHQYPGICCKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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